molecular formula C11H18N2 B022319 4-tert-Butyl-6-methylbenzene-1,3-diamine CAS No. 103490-01-3

4-tert-Butyl-6-methylbenzene-1,3-diamine

Cat. No. B022319
M. Wt: 178.27 g/mol
InChI Key: HLDUVPFXLWEZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-6-methylbenzene-1,3-diamine, also known as BHT-MBD, is a synthetic antioxidant that has been widely used in various industries. It is a derivative of 2,6-di-tert-butyl-4-methylphenol (BHT) and has been reported to possess superior antioxidant properties compared to BHT.

Mechanism Of Action

The mechanism of action of 4-tert-Butyl-6-methylbenzene-1,3-diamine involves the donation of hydrogen atoms to free radicals, which neutralizes their reactivity and prevents them from causing oxidative damage. 4-tert-Butyl-6-methylbenzene-1,3-diamine can also chelate metal ions, which can reduce their ability to catalyze oxidative reactions.

Biochemical And Physiological Effects

4-tert-Butyl-6-methylbenzene-1,3-diamine has been shown to have beneficial effects on various biochemical and physiological processes. It has been reported to protect against oxidative stress-induced damage to DNA, proteins, and lipids. 4-tert-Butyl-6-methylbenzene-1,3-diamine has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

4-tert-Butyl-6-methylbenzene-1,3-diamine has several advantages for use in lab experiments. It is stable under a wide range of pH and temperature conditions, which makes it suitable for use in various assays. 4-tert-Butyl-6-methylbenzene-1,3-diamine is also relatively inexpensive and easy to synthesize. However, 4-tert-Butyl-6-methylbenzene-1,3-diamine has some limitations. It can interfere with some assays that rely on the production of reactive oxygen species, and its antioxidant properties can sometimes mask the effects of other compounds being tested.

Future Directions

There are several future directions for research on 4-tert-Butyl-6-methylbenzene-1,3-diamine. One area of interest is the development of new synthesis methods that can improve the yield and purity of 4-tert-Butyl-6-methylbenzene-1,3-diamine. Another area of interest is the investigation of the potential therapeutic applications of 4-tert-Butyl-6-methylbenzene-1,3-diamine. It has been suggested that 4-tert-Butyl-6-methylbenzene-1,3-diamine may have neuroprotective properties and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the safety and toxicity of 4-tert-Butyl-6-methylbenzene-1,3-diamine, particularly with long-term exposure.

Scientific Research Applications

4-tert-Butyl-6-methylbenzene-1,3-diamine has been extensively studied for its antioxidant properties. It has been reported to possess superior antioxidant activity compared to BHT and other commonly used antioxidants such as α-tocopherol and ascorbic acid. 4-tert-Butyl-6-methylbenzene-1,3-diamine has been shown to scavenge free radicals and inhibit lipid peroxidation, which can prevent oxidative damage to cells and tissues.

properties

CAS RN

103490-01-3

Product Name

4-tert-Butyl-6-methylbenzene-1,3-diamine

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-tert-butyl-6-methylbenzene-1,3-diamine

InChI

InChI=1S/C11H18N2/c1-7-5-8(11(2,3)4)10(13)6-9(7)12/h5-6H,12-13H2,1-4H3

InChI Key

HLDUVPFXLWEZOG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)N)C(C)(C)C

Canonical SMILES

CC1=CC(=C(C=C1N)N)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A 300 cc Hastalloy C pressure vessel equipped with a mechanical stirrer was used for producing t-butyltoluenediamine. Approximately 100 grams of 0.819 moles of 2,4-toluenediamine were charged to the vessel along with 5 grams of 36% aqueous hydrochloric acid. The vessel was sealed and purged with nitrogen, leaving a 33 psig nitrogen blanket. The vessel contents then were heated to 180° C. with continuous stirring. Isobutylene then was introduced into the reactor and 53.4 grams or 0.96 moles was added over 15 minutes. On addition of the isobutylene, the pressure in the reactor increased bo 766 psig. The reaction mixture was maintained at 180° C. for 24 hours with constant stirring. At the end of the 24 hour period the pressure had dropped to 524 psig. The contents were then cooled to 160° C. and stirring discontinued. At that time the reactor was vented and the reaction product analyzed for composition.
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Synthesis routes and methods IV

Procedure details

The procedure of Example 1 was followed to produce toluenediamine (5tBTDA) by using 15 grams of powdered montmorillonite clay in place of the silica-alumina catalyst and using 150 g (1.23 moles) of the 2,4-toluenediamine isomer as opposed to the 2,6-isomer. As in Example 1, the reaction contents were purged with nitrogen and then the contents were heated to 180° C. with stirring. Approximately 278 grams or 4.95 moles of isobutylene were then added to the reaction mixture over 20 minutes. The initial reaction pressure increased to 1210 psig and the contents maintained 180° C. for 23 hours. At that time the contents were cooled 150° C. and the reactor vented. The catalyst then was removed by hot filtration.
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